4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)benzamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

4-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)benzamide (CAS 338396-97-7) is a synthetic small molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class, with the molecular formula C22H13ClF2N2OS and a molecular weight of 426.87 g/mol. It is commercially available at a minimum purity specification of 95% (HPLC) from multiple research-chemical suppliers, and is supplied exclusively for non-human, non-veterinary research use.

Molecular Formula C22H13ClF2N2OS
Molecular Weight 426.87
CAS No. 338396-97-7
Cat. No. B2896367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)benzamide
CAS338396-97-7
Molecular FormulaC22H13ClF2N2OS
Molecular Weight426.87
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=C(C=C3)C(=O)NC4=C(C=C(C=C4)F)F)Cl
InChIInChI=1S/C22H13ClF2N2OS/c23-17-4-2-1-3-16(17)20-12-29-22(27-20)14-7-5-13(6-8-14)21(28)26-19-10-9-15(24)11-18(19)25/h1-12H,(H,26,28)
InChIKeyDCGASMGZOQKPCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)benzamide (CAS 338396-97-7): Structural Identity, Physicochemical Profile, and Procurement-Grade Specifications


4-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)benzamide (CAS 338396-97-7) is a synthetic small molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class, with the molecular formula C22H13ClF2N2OS and a molecular weight of 426.87 g/mol . It is commercially available at a minimum purity specification of 95% (HPLC) from multiple research-chemical suppliers, and is supplied exclusively for non-human, non-veterinary research use . The compound is structurally related to broad patent families describing thiazole benzamide derivatives as inhibitors of protein kinases (including CDKs and VEGFR-associated kinases) and as modulators of the P2X3 purinergic receptor [1][2]. The key distinguishing structural feature of this compound relative to its closest commercially available analogs is the ortho-chloro substitution on the 4-phenyl ring attached to the thiazole core, combined with the 2,4-difluoro substitution pattern on the benzamide anilide moiety.

Why Generic Substitution Fails for 4-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)benzamide: The Significance of Ortho-Chloro and 2,4-Difluoro Substitution Patterns in Thiazole Benzamide SAR


Within the 4-(4-arylthiazol-2-yl)-N-arylbenzamide chemotype, small changes to the aryl substitution pattern produce large differences in target engagement, potency, and selectivity. The specific ortho-chloro substituent on the 4-phenyl ring (a feature absent in the closest commercial analogs such as CAS 321429-82-7, which bears an unsubstituted 4-phenyl ring, and CAS 321430-17-5, which carries a para-fluoro group) introduces a steric and electronic perturbation at the thiazole 4-position that is known from patent-level SAR to modulate kinase hinge-region interactions [1]. Simultaneously, the 2,4-difluoro pattern on the benzamide anilide influences amide conformation via intramolecular F···H–N hydrogen bonding and alters the electron density of the benzamide carbonyl, directly affecting hydrogen-bond acceptor capacity at the target ATP-binding site [2][3]. Procuring a generic 'thiazole benzamide' or substituting a close analog without controlling for these specific substitution patterns carries a high risk of obtaining a compound with qualitatively different target selectivity and potency profiles, which would confound structure-activity relationship (SAR) studies, screening cascades, or chemical probe validation efforts.

Product-Specific Quantitative Evidence Guide for CAS 338396-97-7: Comparator-Anchored Differentiation Across Structural, Physicochemical, and Biological Dimensions


Structural Differentiation via Ortho-Chloro Substitution: Comparison with Unsubstituted Phenyl (CAS 321429-82-7) and Para-Fluoro (CAS 321430-17-5) Analogs

CAS 338396-97-7 is uniquely differentiated from its two closest commercially available analogs by the presence of an ortho-chloro substituent on the 4-phenyl ring attached to the thiazole C4 position. The comparator CAS 321429-82-7 (N-(2,4-difluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide) bears an unsubstituted phenyl ring at this position, while CAS 321430-17-5 (N-(2,4-difluorophenyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide) carries a para-fluoro substituent . The ortho-chloro group in CAS 338396-97-7 introduces a steric clash volume (van der Waals radius of Cl ≈ 1.75 Å) that constrains the torsional freedom of the 4-aryl ring relative to the thiazole plane, and an electron-withdrawing inductive effect (σ_m = 0.37 for Cl) that alters the electron density distribution across the thiazole ring system . These structural differences are material for kinase inhibitor SAR, where hinge-binding interactions are highly sensitive to the dihedral angle between the thiazole and the 4-aryl substituent [1].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Purity and Identity Specifications from Vendor Technical Datasheets: Procurement-Grade Quality Benchmarks

CAS 338396-97-7 is supplied by multiple independent vendors at a minimum purity specification of 95% (HPLC), with molecular identity confirmed by molecular formula (C22H13ClF2N2OS) and molecular weight (426.87–426.9 g/mol) . The compound is provided exclusively for non-human research use, a restriction that is uniformly stated by all sourcing vendors . This purity specification is identical to that offered for the analog CAS 321430-17-5 (also 95%), indicating that procurement of CAS 338396-97-7 does not entail a purity penalty relative to closely related commercial analogs. However, no certificate-of-analysis-level impurity profiling data (e.g., residual solvent content, heavy metal analysis, or enantiomeric purity) is publicly available, which is typical for research-grade screening compounds in this class.

Chemical Procurement Quality Control Research-Grade Compound Sourcing

Class-Level Kinase Inhibition Potential: Evidence from the Agouron Thiazole Benzamide Patent Family

CAS 338396-97-7 falls within the Markush claims of US Patent 6,720,346 (B2) assigned to Agouron Pharmaceuticals, which describes aminothiazole compounds with mono-/di-substituted benzamide groups that modulate and/or inhibit cell proliferation and the activity of protein kinases, including cyclin-dependent kinases (CDKs), VEGF receptor kinases, and FGF receptor kinases [1]. While the patent does not disclose individual IC50 values for this specific compound, class-level data from the patent family demonstrates that structurally related thiazole benzamides with halogen-substituted phenyl groups (including chloro- and fluoro-substituted variants) exhibit antiproliferative activity in cancer cell line panels. The patent explicitly claims utility for treating malignancies and other proliferative disorders, providing a documented rationale for employing this compound in kinase-focused screening cascades [2]. In a separate but mechanistically relevant study, thiazolamide–benzamide derivatives were shown to inhibit Bcr-Abl kinase with an exemplar compound (3m) achieving an Abl IC50 of 1.273 μM and T315I mutant IC50 of 39.89 μM [3], establishing the broader class potential for kinase engagement.

Kinase Inhibition Antiproliferative Activity Cancer Research

P2X3 Receptor Antagonism Potential: Evidence from the Bayer 1,3-Thiazol-2-yl Substituted Benzamide Patent Family

The compound CAS 338396-97-7 is structurally encompassed within the generic formula (I) of the Bayer patent family (EP3230281A1 / US10183937) describing 1,3-thiazol-2-yl substituted benzamides as inhibitors of the P2X3 purinergic receptor [1]. Within this chemotype, the nature of the aryl substituent at the thiazole 4-position and the benzamide N-aryl group are critical determinants of P2X3 antagonistic potency. The patent discloses exemplar compounds with halogen-substituted phenyl groups achieving nanomolar P2X3 IC50 values in intracellular calcium flux assays in recombinant cell lines expressing human P2X3 [2]. One closely related development compound from this series, filapixant, achieved a pIC50 of 8.15 (IC50 ≈ 7 nM) at human P2X3 [3]. While CAS 338396-97-7 is not itself an explicitly profiled exemplar compound, its ortho-chloro/2,4-difluoro substitution combination represents a halogen variation pattern that is explicitly claimed within the patent's SAR scope, making it a relevant probe for P2X3-focused medicinal chemistry efforts.

P2X3 Receptor Neurogenic Disorder Ion Channel Modulation Pain Research

Physicochemical Differentiation: Predicted Lipophilicity and Its Implications for Assay Compatibility

The introduction of the ortho-chloro substituent in CAS 338396-97-7 (MW = 426.87 g/mol) increases the predicted lipophilicity compared to its closest analogs. Based on vendor-reported molecular properties and standard computational predictions, the ClogP of CAS 338396-97-7 is estimated at approximately 5.8, compared to approximately 5.2 for the para-fluoro analog (CAS 321430-17-5, MW = 410.4) and approximately 5.3 for the unsubstituted phenyl analog (CAS 321429-82-7, MW = 392.42) . This 0.5–0.6 log unit increase in predicted lipophilicity has practical consequences for aqueous solubility (estimated logS ≈ -6.8 to -7.2 for CAS 338396-97-7 versus approximately -6.2 to -6.5 for the less lipophilic analogs), which directly affects DMSO stock solution preparation, aqueous dilution protocols for biochemical and cell-based assays, and potential non-specific binding to assay plates [1]. Researchers should anticipate the need for higher DMSO concentrations or the inclusion of carrier proteins (e.g., BSA) in assay buffers when working with this compound compared to its less lipophilic analogs.

Physicochemical Properties Drug-Likeness Assay Development Solubility

Best Research and Industrial Application Scenarios for CAS 338396-97-7: Evidence-Anchored Use Cases Based on Structural, Patent, and Class-Level Data


Kinase Inhibitor SAR Expansion: Probing Ortho-Halogen Effects at the Thiazole 4-Position in CDK/VEGFR/FGFR Inhibitor Series

CAS 338396-97-7 is optimally deployed as a SAR probe in kinase inhibitor programs exploring the effect of aryl halogen substitution on ATP-binding site complementarity. Its ortho-chloro substituent at the thiazole 4-phenyl position creates a steric and electronic environment that is materially distinct from the unsubstituted (CAS 321429-82-7) and para-fluoro (CAS 321430-17-5) analogs, enabling medicinal chemists to interrogate whether ortho substitution enhances or diminishes kinase hinge-region binding [1]. The compound is appropriate for inclusion in focused kinase screening panels (e.g., CDK1/2/4/6, VEGFR1/2/3, FGFR1-4) to generate quantitative selectivity fingerprints that can guide lead optimization, as established by the Agouron patent family's explicit claims of kinase modulation by this chemotype [2].

P2X3 Antagonist Probe for Neurogenic Pain and Chronic Cough Target Validation Studies

Given the structural inclusion of CAS 338396-97-7 within the Bayer P2X3 antagonist patent family (EP3230281A1/US10183937), this compound can serve as an ortho-chloro probe in P2X3-focused drug discovery programs targeting neurogenic disorders, chronic cough, and visceral pain [1]. Researchers can use this compound in intracellular calcium flux assays (FLIPR) with recombinant human P2X3-expressing cell lines to benchmark its P2X3 antagonistic potency relative to known inhibitors such as filapixant (P2X3 IC50 ≈ 7 nM) and to map the SAR consequences of the 2-chlorophenyl/2,4-difluorophenyl substitution combination [2]. The compound's commercial availability at 95% purity supports reproducible in vitro pharmacology without the need for custom synthesis .

Physicochemical Property Benchmarking: Lipophilicity-Driven Solubility and Non-Specific Binding Assessment in Assay Development

CAS 338396-97-7, with its elevated predicted ClogP (~5.8) relative to less lipophilic analogs, is well-suited as a reference compound for assessing lipophilicity-dependent assay interference, non-specific protein binding, and aqueous solubility limitations in biochemical and cell-based screening formats [1]. Assay development scientists can use this compound to validate solubility-enhancing protocols (e.g., DMSO concentration optimization, surfactant or carrier protein inclusion) that are necessary when screening lipophilic thiazole benzamide libraries. The establishment of robust protocols for this compound directly informs the handling of other high-ClogP members of the chemotype, reducing the risk of false negatives due to compound precipitation or non-specific depletion in screening cascades [2].

Chemical Biology Tool Compound for Halogen-Bonding Interaction Studies in Protein-Ligand Co-Crystal Campaigns

The presence of both ortho-chloro (on the thiazole 4-phenyl) and 2,4-difluoro (on the benzamide N-phenyl) substituents makes CAS 338396-97-7 a valuable tool compound for studying halogen-bonding interactions in protein-ligand complexes [1]. The chlorine atom can participate in halogen bonding (C–Cl···O=C or C–Cl···O–H interactions) with backbone carbonyl or side-chain hydroxyl groups in the protein target, while the fluorine atoms provide orthogonal probes for F···H–N and F···C=O dipolar interactions [2]. When co-crystallized with kinase or P2X3 targets, this compound can reveal the structural basis for halogen-dependent potency shifts, generating actionable insights for structure-based drug design that are not accessible from the non-halogenated or mono-halogenated analogs .

Quote Request

Request a Quote for 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.